Methyl 5-(cyclopropyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(cyclopropyl)thiophene-2-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(cyclopropyl)thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs continuous flow processes to ensure high yield and purity. These methods utilize automated systems to control reaction parameters precisely, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyclopropyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the thiophene ring.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene-2-carboxylic acid derivatives, while substitution reactions can produce various alkyl or aryl thiophenes .
Scientific Research Applications
Methyl 5-(cyclopropyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Thiophene derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some thiophene-based compounds are explored for their therapeutic potential as anti-inflammatory or analgesic agents.
Mechanism of Action
The mechanism of action of Methyl 5-(cyclopropyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, thiophene derivatives can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparison with Similar Compounds
Similar Compounds
- Methyl thiophene-2-carboxylate
- Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
- 4,5-Dimethylthiophene-2-carboxylate
Uniqueness
Methyl 5-(cyclopropyl)thiophene-2-carboxylate stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .
Properties
IUPAC Name |
methyl 5-cyclopropylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)8-5-4-7(12-8)6-2-3-6/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCZVVKSWYZCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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